molecular formula C17H12N2 B1362432 2-(naphthalen-1-yl)-1H-1,3-benzodiazole CAS No. 2562-81-4

2-(naphthalen-1-yl)-1H-1,3-benzodiazole

Cat. No.: B1362432
CAS No.: 2562-81-4
M. Wt: 244.29 g/mol
InChI Key: PAOHHYDZFURJKA-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzodiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Comparison with Similar Compounds

    2-(Naphthalen-2-yl)-1H-1,3-benzodiazole: Similar structure but with the naphthalene moiety attached at a different position.

    2-Phenyl-1H-1,3-benzodiazole: Contains a phenyl group instead of a naphthalene moiety.

    2-(Anthracen-1-yl)-1H-1,3-benzodiazole: Contains an anthracene moiety instead of a naphthalene moiety.

Uniqueness: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.

Properties

IUPAC Name

2-naphthalen-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHHYDZFURJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301528
Record name 2-(Naphthalen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-81-4
Record name MLS002920612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Naphthalen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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